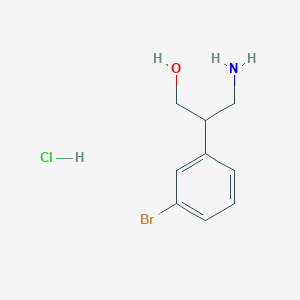![molecular formula C17H17N3O2 B2416283 N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide CAS No. 1465324-72-4](/img/structure/B2416283.png)
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been found to have potential therapeutic effects in the treatment of cancer, particularly in the treatment of solid tumors.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has been conducted on the synthesis of quinoline derivatives with potential anticancer activity. For instance, new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line. Some compounds demonstrated significant anticancer activity compared to the reference compound, indicating the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).
Catalytic Potential in Organic Synthesis
Quinoline derivatives also find applications in catalysis. For example, Rh nanoparticles stabilized by N-heterocyclic carbenes were synthesized and demonstrated high catalytic activity in the reduction of various aromatic substrates. This showcases the role of quinoline-related compounds in facilitating organic synthesis processes, potentially leading to more efficient and selective chemical transformations (Martinez-Espinar et al., 2017).
Antimicrobial and Antifungal Agents
Quinoline derivatives have been explored for their antimicrobial and antifungal properties. Novel quinoline carboxamides synthesized through N-alkylation reactions showed promising antibacterial and antifungal activity against various pathogens. This suggests that quinoline derivatives could serve as potential leads for developing new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant infections (Moussaoui et al., 2021).
Environmental Applications
Quinoline derivatives have also been used in environmental applications, such as detecting and identifying mutagens and carcinogens. A highly fluorescent derivative of guanosine was synthesized to form adducts with mutagens, which can then be analyzed with high sensitivity. This method could be useful for screening environmental samples for mutagenic and carcinogenic compounds, contributing to environmental safety and public health (Kasai et al., 1984).
Mécanisme D'action
Target of Action
The primary target of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .
Mode of Action
The compound interacts with its targets, the PKs, in a way that inhibits their activity. For instance, it has been found to inhibit Pim-1 kinase . The inhibition of these kinases can lead to a decrease in cell survival and proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s action affects the apoptotic pathway . It induces apoptosis, or programmed cell death, by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .
Pharmacokinetics
This indicates that the compound could have good bioavailability and a favorable distribution profile for therapeutic use .
Result of Action
The result of the compound’s action is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases . In studies, certain derivatives of the compound showed good anti-proliferative activities against various cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific information for this compound is not available, factors such as pH, temperature, and the presence of other compounds can often impact the action of similar compounds
Propriétés
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-6-12-3-2-4-14(16(12)19-11)17(21)20-15(9-18)13-7-8-22-10-13/h2-6,13,15H,7-8,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKUWJPDCPSIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC(C#N)C3CCOC3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

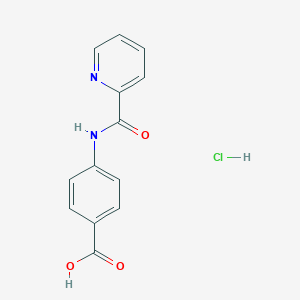
![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)
![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)

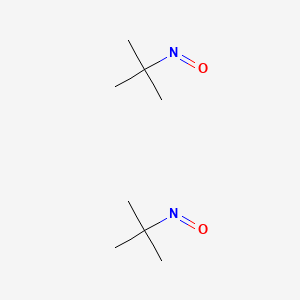
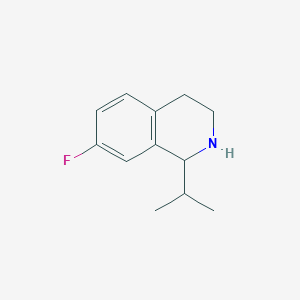
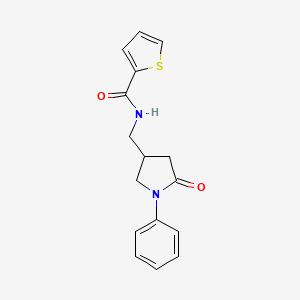
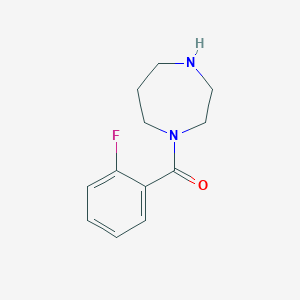
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
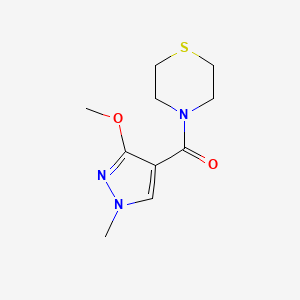
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)
